molecular formula C18H28O2 B13799968 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate CAS No. 5454-47-7

4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate

Cat. No.: B13799968
CAS No.: 5454-47-7
M. Wt: 276.4 g/mol
InChI Key: YZICPWYLCGQURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is an organic compound that belongs to the class of alkanoic acid esters This compound is known for its unique structural features, which include a phenyl ring substituted with a bulky 2,4,4-trimethylpentan-2-yl group and an ester functional group derived from 2-methylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(2,4,4-trimethylpentan-2-yl)benzoic acid.

    Reduction: Formation of 4-(2,4,4-trimethylpentan-2-yl)phenylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is primarily related to its ability to interact with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may then exert biological effects. Additionally, the bulky 2,4,4-trimethylpentan-2-yl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is unique due to its specific ester functional group and the presence of the 2,4,4-trimethylpentan-2-yl substituent

Properties

CAS No.

5454-47-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C18H28O2/c1-13(2)16(19)20-15-10-8-14(9-11-15)18(6,7)12-17(3,4)5/h8-11,13H,12H2,1-7H3

InChI Key

YZICPWYLCGQURQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.